DMS-612

Beschreibung

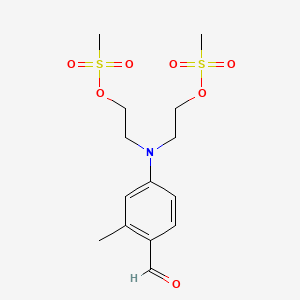

Structure

3D Structure

Eigenschaften

CAS-Nummer |

56967-08-9 |

|---|---|

Molekularformel |

C14H21NO7S2 |

Molekulargewicht |

379.5 g/mol |

IUPAC-Name |

2-[4-formyl-3-methyl-N-(2-methylsulfonyloxyethyl)anilino]ethyl methanesulfonate |

InChI |

InChI=1S/C14H21NO7S2/c1-12-10-14(5-4-13(12)11-16)15(6-8-21-23(2,17)18)7-9-22-24(3,19)20/h4-5,10-11H,6-9H2,1-3H3 |

InChI-Schlüssel |

CQVKMVQRSNNAGO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=C1)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C)C=O |

Andere CAS-Nummern |

56967-08-9 |

Synonyme |

4-(bis(2-((methylsulfonyl)oxy)ethyl)amino)-2-methylbenzaldehyde DMS612 NSC 281612 NSC-281612 NSC281612 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism of DMS-612 in Renal Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMS-612 (NSC 281612) is a novel dimethane sulfonate analog identified through the National Cancer Institute (NCI)-60 cell line screen for its preferential cytotoxicity against human renal cell carcinoma (RCC).[1] Structurally similar to conventional bifunctional alkylating agents like chlorambucil and melphalan, DMS-612 exhibits a distinct and potent anti-tumor activity in RCC models.[1] This technical guide provides an in-depth analysis of the core mechanism of action of DMS-612 in renal cancer cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved signaling pathways.

Core Mechanism of Action: DNA Damage and Cell Cycle Arrest

The primary mechanism of action of DMS-612 in renal cancer cells is the induction of significant DNA damage, which subsequently triggers cell cycle arrest and apoptosis.[1] As a bifunctional alkylating agent, DMS-612 forms covalent bonds with DNA, leading to the formation of interstrand and intrastrand cross-links.[2][3] This damage disrupts DNA replication and transcription, activating the DNA Damage Response (DDR) pathway.

Key Molecular Events:

-

Induction of DNA Lesions: DMS-612 directly alkylates DNA, creating adducts that stall replication forks.

-

Activation of DNA Damage Sensors: The presence of DNA cross-links activates key sensor proteins of the DDR pathway.

-

Phosphorylation of H2AX (γ-H2AX): A crucial early event in the DDR is the phosphorylation of the histone variant H2AX at serine 139, forming γ-H2AX. This serves as a beacon to recruit DNA repair machinery.[1] Preclinical and clinical studies have demonstrated a dose-dependent increase in γ-H2AX foci in cells treated with DMS-612, confirming the induction of DNA double-strand breaks.[1]

-

p53 Activation: In response to DNA damage, the tumor suppressor protein p53 is stabilized and activated.[1] This activation is a critical node in determining the cell's fate, either leading to cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiating apoptosis.

-

Cell Cycle Arrest: DMS-612 induces a robust cell cycle arrest at the G2/M and S phases in renal cancer cells.[1] This is a direct consequence of the activated DDR pathway, which prevents the cell from progressing into mitosis with damaged DNA. The G2/M checkpoint is particularly important for preventing the propagation of genomic errors.[4][5]

-

Apoptosis: Sustained DNA damage and cell cycle arrest ultimately lead to the initiation of programmed cell death, or apoptosis. This is mediated by p53-dependent and independent pathways.

Quantitative Data Summary

The anti-proliferative activity of DMS-612 has been evaluated against a panel of human renal cancer cell lines in the NCI-60 screen. The GI50 values, representing the concentration required to inhibit cell growth by 50%, are summarized below.

| Renal Cancer Cell Line | GI50 (Molar) |

| 786-0 | 1.82E-06 |

| A498 | 2.04E-06 |

| ACHN | 1.95E-06 |

| CAKI-1 | 2.24E-06 |

| RXF 393 | 2.14E-06 |

| SN12C | 2.34E-06 |

| TK-10 | 2.45E-06 |

| UO-31 | 1.78E-06 |

Signaling Pathways

The central signaling pathway activated by DMS-612 is the DNA Damage Response pathway. The currently available literature does not provide direct evidence for the modulation of other key signaling pathways in renal cancer, such as the c-MET or PI3K/AKT/mTOR pathways, by DMS-612. The primary effect appears to be direct DNA damage rather than targeted inhibition of these specific kinase cascades.

DNA Damage Response and Cell Cycle Arrest Pathway

Caption: DMS-612 mechanism of action leading to apoptosis.

Experimental Protocols

Detailed methodologies for key experiments cited in the analysis of DMS-612's mechanism of action are provided below.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol outlines the procedure for analyzing the cell cycle distribution of renal cancer cells following treatment with DMS-612 using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Renal cancer cell lines (e.g., 786-0, A498)

-

DMS-612

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed renal cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of DMS-612 for the specified duration (e.g., 24, 48 hours). Include an untreated control.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caption: Experimental workflow for cell cycle analysis.

Detection of γ-H2AX by Immunofluorescence

This protocol describes the detection of γ-H2AX foci, a marker of DNA double-strand breaks, in renal cancer cells treated with DMS-612.

Materials:

-

Renal cancer cells grown on coverslips

-

DMS-612

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

-

Secondary antibody: Fluorescently-conjugated anti-rabbit/mouse IgG

-

DAPI (4',6-diamidino-2-phenylindole)

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Seed cells on coverslips in a 24-well plate and treat with DMS-612 as described previously.

-

Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

-

Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with the primary anti-γ-H2AX antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and visualize the γ-H2AX foci using a fluorescence microscope.

Western Blotting for p53

This protocol details the detection of total and phosphorylated p53 levels in renal cancer cells after DMS-612 treatment.

Materials:

-

Treated and untreated renal cancer cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p53 and anti-phospho-p53 (e.g., Ser15)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and untreated cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies against total p53 or phospho-p53 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

Conclusion

DMS-612 is a potent bifunctional alkylating agent with significant cytotoxic activity against renal cell carcinoma. Its core mechanism of action is the induction of extensive DNA damage, which activates the DNA Damage Response pathway, leading to the formation of γ-H2AX foci and the activation of p53. This cascade of events culminates in cell cycle arrest at the G2/M and S phases, and ultimately, apoptosis. While the direct impact of DMS-612 on other oncogenic signaling pathways in RCC remains to be elucidated, its well-defined DNA-damaging properties establish it as a promising therapeutic agent for this challenging malignancy. Further research is warranted to explore potential synergistic combinations with other targeted therapies to enhance its anti-tumor efficacy.

References

- 1. A Phase I Study of DMS612, a Novel Bi-functional Alkylating Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pathways for Genome Integrity in G2 Phase of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]

What is the chemical structure of DMS-612?

This guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental data related to the investigational bifunctional alkylating agent, DMS-612.

Chemical Structure and Properties

DMS-612, also known as Benzaldehyde dimethane sulfonate (BEN) or by its NSC designation 281612, is a dimethane sulfonate analog.[1] Its chemical name is 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde .[1] The structure of DMS-612 shares similarities with classical alkylating agents such as chlorambucil, busulfan, and melphalan.[1]

Chemical Structure of DMS-612

Mechanism of Action

DMS-612 functions as a bifunctional alkylating agent, which covalently attaches alkyl groups to DNA, leading to DNA damage and subsequent cell death.[1] Preclinical studies have shown that DMS-612 induces cell cycle arrest at the G2-M and S-phases and increases the expression of p53, a key protein in the DNA damage response pathway.[1]

A critical indicator of DMS-612-induced DNA damage is the phosphorylation of the histone variant H2AX at serine 139, forming γ-H2AX.[1] These γ-H2AX foci serve as biomarkers for DNA double-strand breaks.[2] The cytotoxic effects of DMS-612 are particularly pronounced in cells with deficiencies in specific DNA repair pathways, including post-replication repair (rad18), recombination repair (rad52), and nucleotide excision repair (rad14).[1]

Signaling Pathway of DMS-612-Induced DNA Damage Response

The following diagram illustrates the proposed signaling cascade initiated by DMS-612.

Caption: Proposed signaling pathway of DMS-612 leading to cell cycle arrest and apoptosis.

Quantitative Data

A first-in-human Phase I clinical trial of DMS-612 was conducted in patients with advanced solid malignancies.[1] The study aimed to determine the dose-limiting toxicity (DLT) and the maximum tolerated dose (MTD).[1]

Table 1: Dose Escalation and Patient Demographics in Phase I Trial

| Parameter | Value |

| Number of Patients | 31 |

| Tumor Types | Colorectal (11), Renal Cell Carcinoma (4), Cervical (2), Urothelial (1), Other (13) |

| Dose Levels Studied | 1.5, 3, 5, 7, 9, 12 mg/m² |

| Dosing Schedule | 10-minute intravenous infusion on days 1, 8, and 15 of a 28-day cycle |

| Maximum Tolerated Dose (MTD) | 9 mg/m² |

| Dose-Limiting Toxicities (at 12 mg/m²) | Grade 4 neutropenia, prolonged Grade 3 thrombocytopenia |

| Data sourced from a Phase I clinical trial.[1][3] |

Table 2: Clinical Response in Phase I Trial

| Response | Details |

| Confirmed Partial Response | 2 patients (1 with renal cell carcinoma, 1 with cervical cancer) at the 9 mg/m² dose level |

| Stable Disease (≥16 weeks) | Observed in several patients |

| Data sourced from a Phase I clinical trial.[1][3] |

Experimental Protocols

Pharmacodynamic Assay: γ-H2AX Detection in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the immunofluorescence-based detection of γ-H2AX foci as a measure of DNA damage.

Workflow Diagram

Caption: Experimental workflow for the detection of γ-H2AX foci in PBMCs.

Methodology:

-

Sample Collection: Blood samples were obtained from patients prior to and at various time points (e.g., 120 minutes, 240 minutes, 24 hours) after DMS612 infusion.[1]

-

PBMC Isolation: Peripheral blood mononuclear cells were isolated using a Ficoll gradient centrifugation method.[1]

-

Fixation and Permeabilization: Cells were washed in phosphate-buffered saline (PBS), fixed with 4% paraformaldehyde, and then permeabilized with a solution like 0.2% Triton-X or 70% ethanol to allow antibody access to the nucleus.[1][4]

-

Immunostaining:

-

Non-specific antibody binding sites were blocked using a solution containing bovine serum albumin (BSA).[4]

-

Cells were incubated with a primary antibody specific for γ-H2AX.[4]

-

Following washing steps, cells were incubated with a secondary antibody conjugated to a fluorescent dye (e.g., Alexa Fluor 488 or FITC).[4]

-

-

Counterstaining and Mounting: The nuclear DNA was counterstained with DAPI, and the slides were mounted for microscopy.[4]

-

Analysis: The number of distinct fluorescent foci (γ-H2AX) per cell nucleus was quantified using a fluorescence microscope.[2]

Pharmacokinetic Analysis: LC-MS/MS Assay

This protocol describes the general approach for quantifying DMS-612 and its metabolites in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Logical Relationship Diagram

Caption: Logical flow of an LC-MS/MS assay for drug quantification.

Methodology:

-

Sample Preparation: Plasma samples were collected at multiple time points after drug administration.[1] Proteins were typically precipitated from the plasma using an organic solvent (e.g., acetonitrile or methanol), and the supernatant containing the drug and its metabolites was isolated.

-

Liquid Chromatography (LC): The extracted sample was injected into an HPLC system. A reversed-phase column (e.g., C18) was used to separate DMS-612 and its metabolites from each other and from endogenous plasma components based on their hydrophobicity. A gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) is typically employed.

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: The compounds eluting from the LC column were ionized, typically using electrospray ionization (ESI).

-

Multiple Reaction Monitoring (MRM): The mass spectrometer was operated in MRM mode for quantitative analysis. Specific precursor-to-product ion transitions for DMS-612 and each of its metabolites were monitored. This highly selective method ensures accurate quantification even at low concentrations.

-

-

Quantification: The concentration of each analyte was determined by comparing its peak area to that of a known concentration of an internal standard and constructing a calibration curve.

References

- 1. A Phase I Study of DMS612, a Novel Bi-functional Alkylating Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. 2.4. Immunofluorescence—γ-H2AX Assay [bio-protocol.org]

DMS-612: A Bifunctional Alkylating Agent with Preferential Activity Against Renal Cell Carcinoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Benzaldehyde dimethane sulfonate (DMS-612, NSC 281612) is a novel bifunctional alkylating agent that has demonstrated significant preclinical and clinical interest due to its unique activity profile, particularly against renal cell carcinoma (RCC).[1] Unlike traditional alkylating agents such as chlorambucil, busulfan, and melphalan, DMS-612 exhibits a distinct pattern of cytotoxicity in the National Cancer Institute's 60-cell line (NCI-60) screen, highlighting its potential as a targeted therapeutic.[1] This technical guide provides a comprehensive overview of DMS-612, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Core Concepts

Chemical Structure and Properties: DMS-612, chemically named 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde, is a dimethane sulfonate derivative. Its structure facilitates the alkylation of nucleophilic sites on macromolecules, most notably DNA.

Mechanism of Action: As a bifunctional alkylating agent, DMS-612 is designed to form covalent bonds with two distinct sites on DNA. This can lead to the formation of interstrand or intrastrand cross-links, which physically obstruct DNA replication and transcription.[2] This damage triggers cellular DNA damage response (DDR) pathways, ultimately leading to cell cycle arrest and apoptosis.[3]

DMS-612 is a prodrug that is rapidly metabolized in the body. One of the key metabolic steps is the conversion of the benzaldehyde moiety to a benzoic acid analog (BA), which is a primary enzymatic metabolite and a putative active alkylating agent.[1]

Preclinical Data

In Vitro Cytotoxicity

DMS-612 has shown preferential cytotoxicity against renal cell carcinoma cell lines in the NCI-60 screen. The following table summarizes the 50% growth inhibition (GI50) values for DMS-612 (NSC 281612) against a selection of human cancer cell lines from the NCI-60 panel.

| Cell Line | Cancer Type | GI50 (µM) |

| Renal Cancer | ||

| 786-0 | Renal | 1.26 |

| A498 | Renal | 1.58 |

| ACHN | Renal | 2.51 |

| CAKI-1 | Renal | 1.99 |

| RXF 393 | Renal | 1.78 |

| SN12C | Renal | 1.41 |

| TK-10 | Renal | 2.24 |

| UO-31 | Renal | 1.12 |

| Non-Small Cell Lung Cancer | ||

| NCI-H226 | Lung | 3.16 |

| NCI-H460 | Lung | 2.82 |

| NCI-H522 | Lung | 3.98 |

| Colon Cancer | ||

| COLO 205 | Colon | 2.51 |

| HCT-116 | Colon | 3.16 |

| HT29 | Colon | 3.98 |

| Breast Cancer | ||

| MCF7 | Breast | 2.51 |

| MDA-MB-231 | Breast | 3.16 |

| Ovarian Cancer | ||

| OVCAR-3 | Ovarian | 2.82 |

| OVCAR-5 | Ovarian | 3.16 |

| Leukemia | ||

| CCRF-CEM | Leukemia | 1.99 |

| K-562 | Leukemia | 2.24 |

Note: Data is representative and compiled from publicly available NCI-60 database information for NSC 281612. Actual values may vary between experiments.

Preclinical Toxicology

Toxicology studies in rats and beagle dogs identified the primary dose-limiting toxicities as hematologic (leukopenia, thrombocytopenia, and reduced reticulocyte counts) and gastrointestinal (diarrhea and nausea/vomiting).

| Species | Dosing Schedule | Maximum Tolerated Dose (MTD) |

| Fischer 344 Rats | Weekly x 3 | 12 - 24 mg/m²/dose (2 - 4 mg/kg/dose) |

| Beagle Dogs | Weekly x 3 | > 30 mg/m²/dose (1.5 mg/kg/dose) |

Clinical Data

A Phase I first-in-human study of DMS-612 was conducted in patients with advanced solid malignancies.

Study Design and Results

| Parameter | Details |

| Dosing Schedule | 10-minute intravenous infusion on days 1, 8, and 15 of a 28-day cycle. |

| Dose Levels Studied | 1.5 mg/m² to 12 mg/m². |

| Dose-Limiting Toxicities (DLTs) | Grade 4 neutropenia and prolonged Grade 3 thrombocytopenia were observed at 12 mg/m². |

| Maximum Tolerated Dose (MTD) | 9 mg/m². |

| Tumor Responses | Confirmed partial responses were observed in one patient with renal cell carcinoma and one patient with cervical cancer, both at the MTD of 9 mg/m².[1] |

Pharmacokinetics

DMS-612 is rapidly cleared from the plasma, with the parent drug being detected only at very early time points post-infusion. The primary active metabolite, a benzoic acid analog (BA), has a longer plasma half-life, suggesting sustained generation from tissue-distributed DMS-612.[1]

| Analyte | Cmax (approx.) | Plasma Half-life |

| DMS-612 | Not readily quantifiable | Extremely short |

| BA (metabolite) | ~4,000 ng/mL (at 12 mg/m²) | Several-fold longer than in vitro |

Signaling Pathways and Mechanisms of Action

DMS-612 exerts its anticancer effects through the induction of DNA damage, leading to cell cycle arrest and apoptosis.

DNA Damage Response (DDR) Pathway

As a bifunctional alkylating agent, DMS-612 induces DNA cross-links, which are recognized by the cell's DNA damage surveillance machinery. This activates a complex signaling cascade known as the DNA Damage Response (DDR). A key event in the DDR is the phosphorylation of the histone variant H2AX to form γ-H2AX, which serves as a biomarker for DNA double-strand breaks.[1]

Cell Cycle Arrest

In vitro studies have shown that DMS-612 treatment leads to cell cycle arrest at the G2/M and S phases.[1] This is a common consequence of DNA damage, preventing cells with compromised genomes from proceeding through mitosis. The arrest is mediated by checkpoint kinases that are activated by the DDR pathway.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA Damage Checkpoints Govern Global Gene Transcription and Exhibit Species-Specific Regulation on HOF1 in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of DMS-612: A Bifunctional Alkylating Agent with Activity in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMS-612 (also known as Benzaldehyde Dimethane Sulfonate, BEN, or NSC 281612) is a novel bifunctional alkylating agent that has demonstrated notable preclinical activity, particularly against renal cell carcinoma (RCC).[1][2][3] Structurally similar to established alkylating agents like chlorambucil, busulfan, and melphalan, DMS-612 exhibits a unique cytotoxicity profile, setting it apart from conventional agents in its class.[1][3] This technical guide provides a comprehensive overview of the publicly available preclinical data on DMS-612, including its mechanism of action, in vitro activity, and in vivo efficacy in solid tumor models.

Mechanism of Action

DMS-612 functions as a prodrug that undergoes metabolic activation to exert its cytotoxic effects. The molecule itself, 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde, is converted to its active carboxylic acid metabolite, benzoic acid dimethane sulfonate (BA).[2][4][5] This conversion is catalyzed by the enzyme aldehyde dehydrogenase (ALDH), with ALDH1A1 being identified as a key isoform in this process.[4][5] The active metabolite, BA, is a more potent alkylating agent.[2]

The proposed mechanism of action involves the alkylation of DNA, leading to DNA double-strand breaks.[3][6] This DNA damage subsequently triggers cell cycle arrest and apoptosis.[1][3] Preclinical studies have shown that treatment with DMS-612 leads to an increase in p53 expression, a key protein involved in the DNA damage response, further supporting this mechanism.[1][3]

Figure 1: Proposed mechanism of action of DMS-612.

In Vitro Studies

NCI-60 Cell Line Screen

DMS-612 was identified through the National Cancer Institute's (NCI) 60-cell line screen, where it demonstrated a unique pattern of cytotoxicity with particular potency against renal cell carcinoma cell lines.[1][3] This selectivity for RCC distinguishes it from other classical alkylating agents.[1]

Cell Line Activity

In vitro studies have confirmed the activity of DMS-612 and its active metabolite, BA, against various cancer cell lines. The half-life of DMS-612 in whole blood is approximately 18 minutes, while its active metabolite BA has a much shorter half-life of around 5 minutes in plasma.[2][7] The cytotoxic potency of DMS-612 has been shown to be significantly greater than its degradation products.[2]

Table 1: In Vitro Activity of DMS-612 and Metabolites

| Compound | Half-life in Plasma (in vitro) | Half-life in Whole Blood (in vitro) | Relative Potency |

| DMS-612 (BEN) | ~220 min | ~18 min | High |

| Benzoic Acid Dimethane Sulfonate (BA) | ~5 min | - | Moderate |

| Degradation Products | - | - | Low |

Note: Quantitative IC50 values across a range of cell lines are not consistently available in the public literature.

Preclinical In Vivo Studies

While detailed quantitative data and experimental protocols from preclinical in vivo studies are not extensively published, several key findings have been reported.

Xenograft Models

DMS-612 has demonstrated anti-tumor activity in multiple preclinical xenograft models of human solid tumors, particularly renal cell carcinoma.[1][2][3] These studies have primarily utilized immunodeficient mice (e.g., SCID or athymic nude mice) bearing subcutaneous or orthotopic tumors.

Table 2: Summary of In Vivo Efficacy in Renal Cell Carcinoma Xenograft Models

| Cell Line | Tumor Type | Implantation | Host Strain | Reported Outcome |

| RXF-393 | Renal Cell Carcinoma | Subcutaneous & Orthotopic | SCID | Tumor regressions observed at all tested doses and schedules.[1] |

| ACHN-luc | Renal Cell Carcinoma | Orthotopic | Not Specified | Anti-tumor activity confirmed.[1] |

| 786-0 | Renal Cell Carcinoma | Orthotopic | Not Specified | Greater anti-tumor activity observed compared to ACHN-luc.[1] |

| A498 | Renal Cell Carcinoma | Subcutaneous & Orthotopic | Not Specified | Anti-tumor activity demonstrated.[2][3] |

Note: Specific dosing regimens, tumor growth inhibition (TGI) values, and survival data are not publicly available.

Preclinical Toxicology

Preclinical toxicology studies are a critical component of IND-enabling studies. While the full toxicology report for DMS-612 is not publicly available, a general workflow for such studies is depicted below. These studies are essential for determining a safe starting dose for human clinical trials.

Figure 2: General workflow for preclinical toxicology studies.

Experimental Protocols

Detailed experimental protocols for the preclinical studies of DMS-612 are not available in the peer-reviewed literature. The information below represents a generalized methodology based on standard practices for this type of research.

In Vitro Cell Viability Assay (Generalized Protocol)

-

Cell Culture: Human solid tumor cell lines (e.g., RXF-393, ACHN, 786-0, A498) are cultured in appropriate media and conditions.

-

Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of DMS-612 or its metabolites.

-

Incubation: Treated cells are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a standard method such as the sulforhodamine B (SRB) assay or MTT assay.

-

Data Analysis: The concentration of drug that inhibits cell growth by 50% (IC50) is calculated.

Xenograft Tumor Model (Generalized Protocol)

-

Animal Model: Immunocompromised mice (e.g., female SCID mice) are used.

-

Cell Implantation: A suspension of human tumor cells (e.g., 1 x 10^7 cells) is injected subcutaneously or orthotopically into the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Mice are randomized into treatment and control groups.

-

Treatment: DMS-612 is administered via a clinically relevant route (e.g., intravenous) at various doses and schedules. The control group receives a vehicle control.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

-

Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effect.

Figure 3: Generalized workflow for a xenograft efficacy study.

Conclusion

The available preclinical data for DMS-612 suggest that it is a promising bifunctional alkylating agent with a distinct activity profile, particularly against renal cell carcinoma. Its mechanism as a prodrug activated by ALDH1A1 to induce DNA damage provides a clear rationale for its anti-tumor effects. While the publicly accessible data on its in vivo efficacy in solid tumor models is largely qualitative, it consistently points towards significant anti-tumor activity. Further publication of detailed quantitative data from preclinical studies would be highly valuable to the research community for a more complete understanding of the therapeutic potential of DMS-612.

References

- 1. A Phase I Study of DMS612, a Novel Bi-functional Alkylating Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formation of active products of benzaldehyde dimethane sulfonate (NSC 281612, DMS612) in human blood and plasma and their activity against renal cell carcinoma lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzaldehyde Dimethane Sulfonate | Semantic Scholar [semanticscholar.org]

- 4. Characterization of the metabolism of benzaldehyde dimethane sulfonate (NSC 281612, DMS612) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the metabolism of benzaldehyde dimethane sulfonate (NSC 281612, DMS612) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to the Discovery and Synthesis of DMS-612

For Researchers, Scientists, and Drug Development Professionals

Abstract

DMS-612, also known as Benzaldehyde dimethane sulfonate (BEN) or by its NSC designation 281612, is a novel bifunctional alkylating agent that has demonstrated significant preclinical and clinical interest due to its unique activity profile, particularly against renal cell carcinoma. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and metabolism of DMS-612. Detailed experimental protocols for key assays and a summary of available quantitative data are presented to support further research and development efforts.

Discovery

DMS-612 was identified through the National Cancer Institute (NCI) 60-cell line screen, where it exhibited a distinct pattern of activity with notable potency against renal cell carcinoma cell lines.[1] Unlike conventional alkylating agents such as nitrogen mustards or busulfan, DMS-612 and its analogs showed a preferential cytotoxicity towards this cancer type, leading to its selection for further development.[1]

Synthesis of DMS-612

While a specific, publicly available, detailed synthesis protocol for DMS-612 is not extensively documented, a plausible synthetic route can be devised based on established organic chemistry principles for the synthesis of benzaldehyde derivatives. The proposed synthesis involves a two-step process starting from 4-aminobenzaldehyde.

Step 1: N,N-bis(2-hydroxyethyl)ation of 4-aminobenzaldehyde

4-aminobenzaldehyde is reacted with an excess of ethylene oxide in a suitable solvent, such as water or a polar aprotic solvent, under controlled temperature and pressure. This reaction introduces two hydroxyethyl groups onto the amino nitrogen, yielding 4-(bis(2-hydroxyethyl)amino)benzaldehyde.

Step 2: Mesylation of 4-(bis(2-hydroxyethyl)amino)benzaldehyde

The resulting diol is then subjected to mesylation. The compound is dissolved in an anhydrous aprotic solvent like dichloromethane or pyridine and cooled in an ice bath. Methanesulfonyl chloride is added dropwise in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl generated during the reaction. The reaction mixture is stirred until completion, followed by an aqueous workup and purification by column chromatography to yield the final product, DMS-612 (4-(bis(2-(methylsulfonyloxy)ethyl)amino)benzaldehyde).

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 4-(bis(2-(methylsulfonyloxy)ethyl)amino)benzaldehyde |

| Synonyms | DMS-612, BEN, NSC 281612 |

| Molecular Formula | C13H19NO7S2 |

| Molecular Weight | 381.42 g/mol |

| Appearance | Likely a solid at room temperature |

Mechanism of Action

DMS-612 functions as a bifunctional alkylating agent.[1] Its two methanesulfonate groups are excellent leaving groups, allowing the molecule to form highly reactive aziridinium ions. These electrophilic species can then react with nucleophilic sites on cellular macromolecules, most notably the N7 position of guanine in DNA.

The bifunctional nature of DMS-612 enables it to form both mono-adducts and inter- and intra-strand cross-links in the DNA. This extensive DNA damage leads to the inhibition of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1]

Signaling Pathway and Cellular Effects

The DNA damage induced by DMS-612 activates the DNA Damage Response (DDR) pathway. This leads to the phosphorylation of H2AX (γ-H2AX), a sensitive marker of DNA double-strand breaks. The accumulation of DNA damage results in cell cycle arrest, primarily at the G2/M phase, preventing the cell from entering mitosis with a damaged genome.[1] This cell cycle arrest is often accompanied by an increase in the levels of the tumor suppressor protein p53.[1]

Caption: DMS-612 induced DNA damage and subsequent cellular response pathway.

Metabolism

DMS-612 is a prodrug that is metabolically activated to its more active carboxylic acid analog, benzoic acid dimethane sulfonate (BA). This conversion is mediated by the enzyme aldehyde dehydrogenase 1A1 (ALDH1A1). The expression levels of ALDH1A1 in cancer cells may therefore be a potential biomarker for predicting the response to DMS-612 therapy.

Caption: Metabolic activation of DMS-612 to its active form, BA, by ALDH1A1.

Quantitative Data

NCI-60 Screening Data

DMS-612 (NSC 281612) demonstrated a unique profile of activity in the NCI-60 cell line screen, with particular efficacy against renal cancer cell lines. While the complete dataset is extensive, the key finding was its differential cytotoxicity.

| Cell Line Panel | Relative Activity |

| Renal Cancer | High |

| Leukemia | Moderate |

| Non-Small Cell Lung Cancer | Moderate |

| Colon Cancer | Moderate |

| CNS Cancer | Moderate |

| Melanoma | Moderate |

| Ovarian Cancer | Moderate |

| Breast Cancer | Moderate |

| Prostate Cancer | Low |

Phase I Clinical Trial Pharmacokinetics

A Phase I clinical trial of DMS-612 administered intravenously on days 1, 8, and 15 of a 28-day cycle provided the following pharmacokinetic data for DMS-612 and its active metabolite, BA.

| Parameter | DMS-612 | Benzoic Acid Dimethane Sulfonate (BA) |

| Maximum Tolerated Dose (MTD) | 9 mg/m² | - |

| Dose-Limiting Toxicities | Grade 4 neutropenia, prolonged Grade 3 thrombocytopenia | - |

| Half-life (t½) | Rapidly cleared | Longer than DMS-612 |

| Metabolism | Rapidly converted to active metabolites | - |

Experimental Protocols

Plausible Synthesis of DMS-612

Materials:

-

4-aminobenzaldehyde

-

Ethylene oxide

-

Methanesulfonyl chloride

-

Triethylamine

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

N,N-bis(2-hydroxyethyl)ation: In a pressure-rated reaction vessel, dissolve 4-aminobenzaldehyde (1 equivalent) in a suitable solvent. Cool the solution and carefully introduce ethylene oxide (excess). Seal the vessel and allow the reaction to proceed at a controlled temperature until completion, monitored by TLC or LC-MS. After the reaction, vent the excess ethylene oxide and remove the solvent under reduced pressure.

-

Mesylation: Dissolve the crude 4-(bis(2-hydroxyethyl)amino)benzaldehyde (1 equivalent) in anhydrous dichloromethane under an inert atmosphere. Cool the solution to 0°C in an ice bath. Add triethylamine (2.2 equivalents). Slowly add methanesulfonyl chloride (2.2 equivalents) dropwise, maintaining the temperature at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Workup and Purification: Quench the reaction by the slow addition of water. Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure DMS-612.

γ-H2AX Immunofluorescence Assay for DNA Damage

This protocol is for the detection of DNA double-strand breaks in cells treated with DMS-612.

Materials:

-

Cells cultured on coverslips

-

DMS-612

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.2% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Caption: Experimental workflow for the γ-H2AX immunofluorescence assay.

Procedure:

-

Cell Treatment: Culture cells on sterile glass coverslips in a petri dish or multi-well plate. Treat the cells with the desired concentrations of DMS-612 for the specified duration. Include a vehicle-treated control.

-

Fixation: After treatment, wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.

-

Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the anti-γ-H2AX primary antibody in the blocking buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Counterstaining: Wash the cells three times with PBS. Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.

-

Mounting and Visualization: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Seal the edges of the coverslips with clear nail polish. Visualize the slides using a fluorescence microscope. γ-H2AX foci will appear as distinct fluorescent dots within the DAPI-stained nuclei.

Conclusion

DMS-612 is a promising anticancer agent with a distinct mechanism of action and a favorable activity profile against renal cell carcinoma. Its metabolic activation by ALDH1A1 presents an intriguing avenue for patient selection and biomarker development. The information provided in this technical guide, including the plausible synthetic route, detailed experimental protocols, and summary of quantitative data, serves as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of DMS-612 and related compounds. Further investigation into its synthesis optimization, efficacy in various cancer models, and the development of predictive biomarkers is warranted.

References

An In-depth Technical Guide to the Pharmacological Profile of Benzaldehyde Dimethane Sulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzaldehyde dimethane sulfonate (BEN), also known as DMS612, is a novel bifunctional alkylating agent that has demonstrated significant preclinical and clinical interest due to its unique pharmacological profile and promising antitumor activity, particularly against renal cell carcinoma. This technical guide provides a comprehensive overview of the core pharmacological characteristics of BEN, including its mechanism of action, metabolic activation, pharmacokinetic and pharmacodynamic properties, and in vitro and clinical efficacy. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz illustrate key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound.

Introduction

Benzaldehyde dimethane sulfonate is a dimethane sulfonate derivative with structural similarities to established alkylating agents like busulfan and melphalan.[1] However, unlike these conventional agents, BEN has shown selective cytotoxicity towards renal carcinoma cells in the National Cancer Institute's 60-cell line screen (NCI-60).[1][2] This unique activity profile has prompted further investigation into its mechanism of action and clinical potential. This document serves as a technical resource, consolidating the current knowledge on the pharmacological profile of BEN.

Mechanism of Action

The primary mechanism of action of Benzaldehyde dimethane sulfonate is the alkylation of DNA.[1] As a bifunctional alkylating agent, BEN is capable of forming covalent bonds with nucleophilic sites on DNA bases, leading to the formation of DNA monoadducts and interstrand cross-links. This DNA damage disrupts essential cellular processes such as DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[1] Studies have shown that BEN induces cell cycle arrest in the G2/M phase and increases the levels of p53, a key protein involved in the DNA damage response.[1] The DNA-damaging effects of BEN have been confirmed in clinical settings through the dose-dependent detection of γ-H2AX, a biomarker of DNA double-strand breaks, in peripheral blood lymphocytes and scalp hairs of patients treated with DMS612.[3]

Metabolism and Bioactivation

A critical aspect of BEN's pharmacology is its metabolic activation. BEN is a prodrug that is converted to its active carboxylic acid metabolite, benzoic acid dimethane sulfonate (BA), by the enzyme aldehyde dehydrogenase 1A1 (ALDH1A1).[2] This conversion is significant as BA is a more potent alkylating agent than the parent compound.[1] The enzymatic conversion primarily occurs within red blood cells and cancer cells expressing high levels of ALDH1A1.[2] This targeted activation may contribute to the selective antitumor activity of BEN, particularly in cancers with elevated ALDH1A1 expression, such as renal cell carcinoma.[2]

Pharmacokinetics

The pharmacokinetic profile of Benzaldehyde dimethane sulfonate has been characterized in preclinical species and in a phase I clinical trial. BEN exhibits rapid clearance and extensive metabolism.

Preclinical Pharmacokinetics

Preclinical studies in mice, rats, and dogs have demonstrated that BEN is rapidly cleared from plasma and undergoes significant metabolism.[4] The primary metabolite identified is the active benzoic acid derivative (BA).[4]

Table 1: Preclinical Pharmacokinetic Parameters of Benzaldehyde dimethane sulfonate (BEN) and its Metabolite (m/z 396) in Mice Following a 20 mg/kg IV Bolus Dose.[4]

| Parameter | BEN | Metabolite (m/z 396) |

| Peak Plasma Concentration (Cmax) | 107 ± 27 ng/mL | 86 ± 11 ng/mL |

| Time to Peak Concentration (Tmax) | 5 min | 5 min |

| Half-life (t1/2) | 5 min | ~7 min |

| Volume of Distribution (Vc) | 91 L/kg | - |

| Clearance (Cl) | 13.15 L/min/kg | - |

Data presented as mean ± SD where available.

Protein binding of BEN in mouse, rat, dog, and human plasma was determined to be between 74-85%, with no significant species differences observed.[4]

Clinical Pharmacokinetics

In a phase I clinical trial (NCT00923520), DMS612 was administered as a 10-minute intravenous infusion on days 1, 8, and 15 of a 28-day cycle.[3] The study confirmed the rapid conversion of DMS612 into its active metabolites.[3]

In Vitro Antitumor Activity

The cytotoxic activity of BEN and its metabolites has been evaluated in various cancer cell lines, with a particular focus on renal cell carcinoma.

Table 2: In Vitro Growth Inhibitory Activity (IC50) of Benzaldehyde dimethane sulfonate (BEN) and its Metabolites in Human Renal Carcinoma Cell Lines.[1]

| Cell Line | BEN (ng/mL) | BA (ng/mL) | BEN-Cl₂ (ng/mL) | BA-Cl₂ (ng/mL) |

| A498 | 1,500 | >30,000 | >30,000 | >30,000 |

| CAKI-1 | 3,000 | >30,000 | >30,000 | >30,000 |

| ACHN | 4,500 | >30,000 | >30,000 | >30,000 |

| 786-0 | 7,500 | >30,000 | >30,000 | >30,000 |

| SN12K1 | 10,000 | >30,000 | >30,000 | >30,000 |

IC50 values were determined after a 72-hour exposure.

The data clearly indicate that the parent compound, BEN, is significantly more potent than its metabolites in these cell lines, suggesting that intracellular conversion to BA might be a rate-limiting step for its cytotoxic effect or that BEN itself possesses significant alkylating activity.

Clinical Efficacy and Safety

A first-in-human phase I study of DMS612 (NCT00923520) was conducted in patients with advanced solid malignancies.[3]

Key Findings:

-

Maximum Tolerated Dose (MTD): The MTD was established at 9 mg/m² administered on days 1, 8, and 15 of a 28-day cycle.[3]

-

Dose-Limiting Toxicities (DLTs): At the 12 mg/m² dose level, DLTs included grade 4 neutropenia and prolonged grade 3 thrombocytopenia.[3] At the MTD of 9 mg/m², a single DLT of grade 4 thrombocytopenia was observed in one of twelve patients.[3]

-

Antitumor Activity: Two confirmed partial responses were observed at the MTD, one in a patient with renal cell carcinoma and another in a patient with cervical cancer.[3] These responses support the further clinical evaluation of DMS612.[3]

-

Pharmacodynamics: Dose-dependent DNA damage, as measured by γ-H2AX immunofluorescence, was observed in both peripheral blood lymphocytes and scalp hairs, confirming the on-target activity of the drug.[3]

Experimental Protocols

LC-MS/MS Assay for BEN and Metabolites

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the pharmacokinetic analysis of BEN and its metabolites.

Detailed Methodological Steps:

-

Sample Preparation: To 200 µL of plasma, add an internal standard and a protein precipitation agent (e.g., acetonitrile). Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase.[1]

-

Chromatographic Separation: Utilize a reverse-phase C18 column with a gradient elution program. A typical mobile phase consists of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.[2]

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the parent and product ion transitions for BEN, BA, and other relevant metabolites in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.[2]

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Protocol Outline:

-

Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[1]

-

Compound Treatment: Treat the cells with a serial dilution of BEN or its metabolites for a specified duration (e.g., 72 hours).[1]

-

MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[5]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

Benzaldehyde dimethane sulfonate is a promising bifunctional alkylating agent with a distinct pharmacological profile. Its metabolic activation by ALDH1A1 and its demonstrated antitumor activity, particularly in renal cell carcinoma, underscore its potential as a novel cancer therapeutic. The completion of a phase I clinical trial has established a manageable safety profile and provided early evidence of clinical efficacy. Further clinical development of DMS612 is warranted to fully elucidate its therapeutic potential in targeted patient populations. This technical guide provides a solid foundation for researchers and drug development professionals interested in the continued exploration of this intriguing molecule.

References

- 1. Formation of active products of benzaldehyde dimethane sulfonate (NSC 281612, DMS612) in human blood and plasma and their activity against renal cell carcinoma lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the metabolism of benzaldehyde dimethane sulfonate (NSC 281612, DMS612) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A phase i study of DMS612, a novel bifunctional alkylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. ijbs.com [ijbs.com]

An In-depth Technical Guide to DMS-612: A Bifunctional Alkylating Agent Targeting DNA Repair Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DMS-612 (NSC 281612), also known as Benzaldehyde dimethane sulfonate (BEN), is a novel bifunctional alkylating agent that has demonstrated a unique profile of cytotoxicity, particularly against renal cell carcinoma.[1] Its mechanism of action is intrinsically linked to the induction of DNA damage and the subsequent cellular response, with a notable dependence on the status of specific DNA repair pathways. Preclinical evidence, primarily from the National Cancer Institute (NCI) Yeast Anticancer Drug Screen, has revealed that DMS-612 is selectively toxic to yeast strains harboring mutations in genes critical for post-replication repair (rad18), homologous recombination (rad52), and nucleotide excision repair (rad14).[1] This suggests that cancer cells with inherent or acquired deficiencies in these DNA repair mechanisms may exhibit heightened sensitivity to DMS-612, presenting a promising avenue for targeted cancer therapy. This technical guide provides a comprehensive overview of DMS-612, its effects on DNA repair pathways, available quantitative data, experimental methodologies, and visual representations of the key biological processes involved.

Mechanism of Action: DNA Damage and Cell Cycle Arrest

As a bifunctional alkylating agent, DMS-612 is structurally similar to established chemotherapeutics like chlorambucil, busulfan, and melphalan.[1] It exerts its cytotoxic effects by forming covalent bonds with DNA, leading to the formation of DNA adducts and interstrand crosslinks. This damage disrupts essential cellular processes such as DNA replication and transcription.

In vitro studies have shown that treatment of cancer cell lines with DMS-612 leads to:

-

Increased p53 expression: This indicates the activation of the DNA damage response pathway, as p53 is a critical tumor suppressor protein that is stabilized in response to genotoxic stress.[1]

-

Cell cycle arrest at the G2-M and S-phases: This is a common cellular response to DNA damage, allowing time for DNA repair before the cell proceeds with mitosis.[1]

-

Induction of γ-H2AX foci: Phosphorylation of the histone variant H2AX to form γ-H2AX is a well-established biomarker for DNA double-strand breaks. Dose-dependent increases in γ-H2AX foci have been observed in both peripheral blood lymphocytes and scalp hairs of patients treated with DMS-612, confirming its DNA-damaging activity in vivo.[1]

DMS-612 is administered as a prodrug and is rapidly converted to its active metabolites.[1] The primary metabolic conversion is from the benzaldehyde form (BEN) to the more active benzoic acid form (BA), a reaction mediated by the enzyme aldehyde dehydrogenase 1A1 (ALDH1A1).

Targeting Deficiencies in DNA Repair Pathways

The selective toxicity of DMS-612 in yeast models with specific DNA repair defects provides a strong rationale for its use in a targeted manner. The key pathways implicated are:

-

Post-Replication Repair (PRR), mediated by Rad18: PRR is a DNA damage tolerance mechanism that allows the replication fork to bypass lesions in the DNA template. Rad18 is a key E3 ubiquitin ligase in this pathway. A deficiency in this pathway would likely lead to an accumulation of stalled replication forks and unresolved DNA lesions in the presence of DMS-612-induced adducts, ultimately triggering cell death.

-

Homologous Recombination (HR), involving Rad52: HR is a major pathway for the error-free repair of DNA double-strand breaks and interstrand crosslinks. Rad52 plays a crucial role in the annealing of complementary single-stranded DNA during this process. Cells with impaired HR are known to be highly sensitive to agents that cause interstrand crosslinks.

-

Nucleotide Excision Repair (NER), involving Rad14: NER is a versatile repair mechanism that removes a wide range of bulky DNA lesions that distort the DNA helix. Rad14 (the yeast homolog of human XPA) is a key protein in recognizing the DNA damage. A defect in NER would result in the persistence of DMS-612-induced DNA adducts, leading to replication and transcription blockage.

The following diagram illustrates the proposed mechanism of action of DMS-612, highlighting the DNA repair pathways that, when deficient, lead to increased cellular sensitivity.

Quantitative Data

The primary source of quantitative data for DMS-612 in a clinical setting comes from a Phase I dose-escalation study.

Table 1: Phase I Clinical Trial Dose Escalation and Toxicity Data

| Dose Level (mg/m²) | Number of Patients | Dose-Limiting Toxicities (DLTs) |

| 1.5 | 3 | 0 |

| 3.0 | 3 | 0 |

| 5.0 | 3 | 0 |

| 7.0 | 6 | 0 |

| 9.0 | 12 | 1 (Grade 4 thrombocytopenia) |

| 12.0 | 4 | 2 (Grade 4 neutropenia, prolonged Grade 3 thrombocytopenia) |

| MTD | 9.0 | Maximum Tolerated Dose |

Data summarized from the Phase I clinical trial of DMS-612.[1]

Table 2: Pharmacodynamic Marker (γ-H2AX) Induction

| Dose Level (mg/m²) | Induction of γ-H2AX Foci in PBMCs (at 24h) | Induction of γ-H2AX Foci in Hair Bulbs (at 4h) |

| 1.5 | No induction | Not reported |

| 3.0 & 5.0 | Apparent induction | Apparent induction |

| 7.0, 9.0, & 12.0 | Apparent induction at 4h | Apparent induction at 4h |

Qualitative summary of dose-dependent DNA damage.[1]

Experimental Protocols

Detailed, step-by-step protocols for the specific preclinical evaluation of DMS-612 are not extensively published. However, based on the cited studies, the following are outlines of the key experimental methodologies employed.

NCI Yeast Anticancer Drug Screen

This screen identifies compounds that are selectively toxic to yeast strains with specific gene deletions, many of which are relevant to cancer biology, including DNA repair.

Workflow Diagram:

Methodology Outline:

-

Yeast Strain Preparation: A panel of Saccharomyces cerevisiae strains, including a wild-type control and strains with single-gene deletions (e.g., Δrad18, Δrad52, Δrad14), are cultured.

-

Plating: The yeast strains are inoculated into 96-well microtiter plates.

-

Compound Addition: DMS-612 is added to the wells at a range of concentrations.

-

Incubation: The plates are incubated to allow for yeast growth.

-

Growth Measurement: Yeast growth is typically assessed by measuring the optical density (OD) of the culture.

-

Data Analysis: The growth of the mutant strains in the presence of DMS-612 is compared to the growth of the wild-type strain. A compound is considered selectively toxic if it inhibits the growth of a mutant strain at a significantly lower concentration than the wild-type.

γ-H2AX Immunofluorescence Assay

This assay is used to detect and quantify DNA double-strand breaks.

Methodology Outline:

-

Cell Culture and Treatment: Cancer cell lines or patient-derived cells (e.g., PBMCs) are cultured and treated with DMS-612 for various times and at different concentrations.

-

Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) to preserve cellular structures and then permeabilized (e.g., with Triton X-100) to allow antibodies to enter the nucleus.

-

Blocking: Non-specific antibody binding sites are blocked using a blocking solution (e.g., bovine serum albumin).

-

Primary Antibody Incubation: Cells are incubated with a primary antibody that specifically recognizes the phosphorylated form of H2AX (γ-H2AX).

-

Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody is added.

-

Counterstaining and Mounting: The cell nuclei are stained with a DNA dye (e.g., DAPI), and the coverslips are mounted onto microscope slides.

-

Imaging and Quantification: The cells are visualized using a fluorescence microscope, and the number of γ-H2AX foci per nucleus is counted.

Signaling Pathways

The DNA damage response to DMS-612 involves a complex network of signaling pathways. The diagram below provides a simplified overview of how DMS-612-induced DNA damage can lead to either cell survival through proficient DNA repair or cell death in the context of deficient repair.

Conclusion and Future Directions

DMS-612 is a promising anticancer agent with a clear mechanism of action centered on DNA damage. The selective toxicity observed in preclinical models with deficiencies in post-replication repair, homologous recombination, and nucleotide excision repair pathways strongly supports a biomarker-driven clinical development strategy. Future research should focus on:

-

Validating the predictive value of DNA repair gene mutations (e.g., in RAD18, RAD52, RAD14 homologs) for DMS-612 sensitivity in mammalian cancer models and patient tumors.

-

Conducting further preclinical studies to obtain more detailed quantitative data on the effects of DMS-612 on the efficiency of these DNA repair pathways.

-

Investigating potential synergistic combinations of DMS-612 with other DNA damaging agents or inhibitors of other DNA repair pathways.

The continued exploration of DMS-612's unique properties holds the potential to deliver a more personalized and effective treatment for patients with cancers harboring specific DNA repair deficiencies.

References

In Vitro Cytotoxicity of DMS-612 Against Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMS-612 (Benzaldehyde dimethane sulfonate, NSC 281612) is a bifunctional alkylating agent that has demonstrated notable cytotoxic activity, particularly against renal cell carcinoma (RCC).[1][2] As a dimethane sulfonate analog, its mechanism of action is attributed to its ability to induce DNA damage, leading to cell cycle arrest and subsequent cell death.[1][2] This technical guide provides an in-depth overview of the in vitro cytotoxicity of DMS-612 against various cancer cell lines, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Cytotoxicity Data

The cytotoxic effects of DMS-612 and its active metabolite, benzoic acid dimethane sulfonate (BA), have been evaluated in several human renal cell carcinoma cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, were determined using a standard MTT assay.

| Cell Line | Compound | IC50 (µM) |

| A498 | DMS-612 (BEN) | 1.8 ± 0.3 |

| BA | 0.9 ± 0.2 | |

| ACHN | DMS-612 (BEN) | 5.4 ± 0.9 |

| BA | 3.2 ± 0.6 | |

| CAKI-1 | DMS-612 (BEN) | 6.7 ± 1.2 |

| BA | 4.5 ± 0.8 | |

| SN12C | DMS-612 (BEN) | 4.9 ± 0.7 |

| BA | 2.8 ± 0.5 | |

| UO-31 | DMS-612 (BEN) | 3.6 ± 0.5 |

| BA | 2.1 ± 0.4 |

Experimental Protocols

The following is a detailed methodology for a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to determine the in vitro cytotoxicity of DMS-612 against cancer cell lines.

Materials

-

Human renal cell carcinoma cell lines (e.g., A498, ACHN, CAKI-1, SN12C, UO-31)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

DMS-612 (stock solution prepared in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader

Procedure

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000 to 10,000 cells per well) in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of DMS-612 in complete culture medium.

-

After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of DMS-612 to the respective wells.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve DMS-612) and a blank control (medium only).

-

Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

Following the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plates for an additional 2-4 hours at 37°C.

-

After the incubation with MTT, carefully remove the medium.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently agitate the plates on a shaker for 15-20 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the drug concentration and determine the IC50 value using a suitable software with a sigmoidal dose-response curve fit.

-

Signaling Pathways and Mechanism of Action

DMS-612 functions as a DNA alkylating agent, which leads to the formation of DNA adducts and triggers a DNA damage response (DDR). This response culminates in cell cycle arrest, primarily at the G2/M checkpoint, and can ultimately lead to apoptosis.

Experimental Workflow for Cytotoxicity Testing

Caption: A typical experimental workflow for determining the in vitro cytotoxicity of DMS-612 using an MTT assay.

DMS-612 Induced DNA Damage Response and G2/M Arrest

The DNA damage induced by DMS-612 activates sensor proteins such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related). These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2. This signaling cascade converges on the cell cycle machinery, leading to the inhibition of the Cdc2/Cyclin B1 complex, which is essential for entry into mitosis. The tumor suppressor protein p53 is also activated in response to DNA damage and contributes to cell cycle arrest and apoptosis.[2]

References

Early-Phase Clinical Trial of DMS-612: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMS-612 (benzaldehyde dimethane sulfonate) is a novel bifunctional alkylating agent that has demonstrated preferential cytotoxicity towards human renal cell carcinoma (RCC) in preclinical studies.[1] As a dimethane sulfonate analog, its mechanism of action is predicated on its ability to induce DNA damage, leading to cell cycle arrest and apoptosis.[1] This technical guide provides a comprehensive overview of the results from the first-in-human, Phase I clinical trial of DMS-612, with a focus on presenting quantitative data, detailed experimental protocols, and visualizations of key biological and procedural pathways.

Data Presentation

The early-phase clinical evaluation of DMS-612 involved a Phase I dose-escalation study to determine the dose-limiting toxicity (DLT), maximum tolerated dose (MTD), pharmacokinetics (PK), and pharmacodynamics (PD) of the agent.

Patient Demographics and Trial Design

A total of 31 patients with advanced solid malignancies were enrolled in the study. The trial followed a standard 3+3 dose-escalation design.[1] Patient characteristics are summarized in Table 1.

Table 1: Patient Characteristics

| Characteristic | Value |

| Number of Patients | 31 |

| Tumor Types | Colorectal (11), Renal Cell Carcinoma (4), Cervical (2), Urothelial (1), Other (13) |

| Median Prior Chemotherapy Regimens | 4 (range 0–13) |

Dose Escalation and Maximum Tolerated Dose

Six dose levels of DMS-612 were investigated, administered as a 10-minute intravenous infusion on days 1, 8, and 15 of a 28-day cycle.[1] The dose-limiting toxicities and the determination of the MTD are outlined in Table 2.

Table 2: Dose Escalation and Dose-Limiting Toxicities

| Dose Level (mg/m²) | Number of Patients | Dose-Limiting Toxicities (DLTs) |

| 1.5 | 3 | 0 |

| 3 | 3 | 0 |

| 5 | 6 | 0 |

| 7 | 3 | 0 |

| 9 | 12 | 1 (Grade 4 Thrombocytopenia) |

| 12 | 3 | 2 (Grade 4 Neutropenia, Prolonged Grade 3 Thrombocytopenia) |

The Maximum Tolerated Dose (MTD) was established at 9 mg/m² .[1]

Clinical Efficacy

Two confirmed partial responses were observed in patients treated at the MTD of 9 mg/m².[1]

Table 3: Summary of Clinical Responses at MTD (9 mg/m²)

| Tumor Type | Response |

| Renal Cell Carcinoma | Partial Response |

| Cervical Cancer | Partial Response |

Pharmacokinetics

DMS-612 was found to be rapidly converted into its active metabolites. While the full, detailed pharmacokinetic data for all metabolites from the supplemental materials of the primary publication were not publicly available, the study reported that the exposure to the active metabolite, BA, appeared to increase more than linearly with the dose.

Experimental Protocols

Phase I Clinical Trial Design

The study was a first-in-human, open-label, dose-escalation trial. Patients with advanced solid malignancies for whom standard therapy was not available or was no longer effective were eligible. The trial employed a conventional 3+3 design to determine the MTD. DMS-612 was administered as a 10-minute intravenous infusion on days 1, 8, and 15 of each 28-day cycle.

Pharmacodynamic Analysis: γ-H2AX Immunofluorescence Assay

Pharmacodynamic assessment of DNA damage was conducted by measuring the formation of γ-H2AX foci in peripheral blood mononuclear cells (PBMCs) and plucked hair follicles.[1] The following is a detailed, representative protocol for such an assay.

1. Sample Collection and Preparation:

-

Collect peripheral blood in heparinized tubes.

-

Isolate PBMCs using density gradient centrifugation (e.g., Ficoll-Paque).

-

Wash the isolated PBMCs with phosphate-buffered saline (PBS).

-

For hair follicle analysis, pluck hairs from the scalp, ensuring the follicle is intact.

2. Cell Fixation and Permeabilization:

-

Fix PBMCs or hair follicles in 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash three times with PBS.

3. Immunostaining:

-

Block non-specific antibody binding by incubating samples in a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.

-

Incubate with a primary antibody against γ-H2AX (e.g., anti-phospho-histone H2AX Ser139) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

4. Microscopy and Image Analysis:

-

Mount the samples on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize the samples using a fluorescence microscope.

-

Capture images and quantify the number of γ-H2AX foci per cell nucleus using appropriate image analysis software. A dose-dependent increase in γ-H2AX foci indicates target engagement and DNA damage.

Pharmacokinetic Analysis: Mass Spectrometry

The pharmacokinetics of DMS-612 and its metabolites were assessed by mass spectroscopy.[1] A typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for such an analysis is as follows.

1. Sample Preparation:

-

Collect plasma samples at predetermined time points after DMS-612 administration.

-

Perform a protein precipitation step by adding a solvent like acetonitrile to the plasma samples to remove larger proteins.

-

Centrifuge the samples and collect the supernatant.

-

Dry the supernatant under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent.

2. LC-MS/MS Analysis:

-

Inject the prepared samples into a high-performance liquid chromatography (HPLC) system for separation of the parent drug and its metabolites.

-

The eluent from the HPLC is introduced into a tandem mass spectrometer.

-

Utilize an appropriate ionization source (e.g., electrospray ionization - ESI) to generate ions of the analytes.

-

Perform multiple reaction monitoring (MRM) to selectively detect and quantify DMS-612 and its metabolites based on their specific precursor-to-product ion transitions.

3. Data Analysis:

-

Construct calibration curves using standards of known concentrations.

-

Determine the concentrations of DMS-612 and its metabolites in the patient samples by comparing their peak areas to the calibration curves.

-

Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).

Mandatory Visualizations

Signaling Pathway of DMS-612 Action

Caption: Mechanism of action of DMS-612 leading to apoptosis.

Phase I Clinical Trial Workflow

Caption: Workflow of the DMS-612 Phase I dose-escalation trial.

Pharmacodynamic Assay Logic

Caption: Logical workflow for the γ-H2AX pharmacodynamic assay.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies with DMS-612

Topic: In Vitro Efficacy of the Experimental Compound DMS-612 Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following experimental protocols and data are provided as a representative guide for the in vitro evaluation of the bifunctional alkylating agent DMS-612. DMS-612 is an experimental compound, and a specific cell line named "DMS-612" has not been identified in publicly available data. Therefore, these protocols have been developed for use with the human small cell lung cancer (SCLC) cell line, DMS 454 , a relevant model for studying the effects of DNA damaging agents.

Introduction

DMS-612 (Benzaldehyde dimethane sulfonate) is a novel dimethane sulfonate analog that functions as a bifunctional alkylating agent.[1][2][3][4] Preclinical studies have indicated that DMS-612 induces DNA damage, leading to cell cycle arrest and apoptosis.[1][2] This document provides detailed protocols for the in vitro characterization of DMS-612's effects on the DMS 454 human small cell lung cancer cell line. The included methodologies cover cell culture, assessment of cell proliferation, analysis of apoptosis, and evaluation of cell cycle distribution.

Cell Line Information: DMS 454

The DMS 454 cell line was established from the lung tissue of a male patient with small cell carcinoma.[5][6] These cells exhibit adherent growth with a polygonal morphology and are characterized by the presence of dense-core vesicles and the secretion of calcitonin, indicative of their neuroendocrine origin.[5][6]

Table 1: Characteristics of DMS 454 Cell Line

| Characteristic | Description |

| Organism | Homo sapiens (Human) |

| Tissue | Lung |

| Disease | Small Cell Lung Carcinoma (SCLC) |

| Morphology | Polygonal |

| Growth Properties | Adherent |

| Key Features | Secrete calcitonin, contain dense-core vesicles |

Experimental Protocols

Cell Culture of DMS 454 Cells

Materials:

-

DMS 454 cell line

-

Waymouth's MB 752/1 medium or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

L-Glutamine

-

Penicillin-Streptomycin solution

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

T-75 cell culture flasks

-

Humidified incubator (37°C, 5% CO₂)

Protocol:

-

Culture DMS 454 cells in Waymouth's MB 752/1 medium supplemented with 10% FBS and 2 mM L-glutamine, or alternatively in RPMI-1640 with 10% FBS.[6]

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

For subculturing, wash the cells with PBS and detach them using 0.25% Trypsin-EDTA.

-

Resuspend the cells in fresh medium and split them at a ratio of 1:3 when they reach sub-confluence.[6]

-

Seed cells at a density of 2-4 x 10,000 cells/cm².[5]

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

DMS 454 cells

-

DMS-612 compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide) or solubilization buffer

-